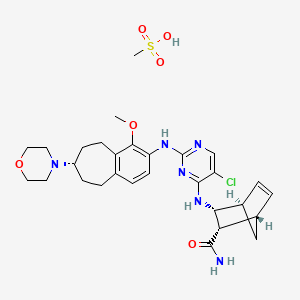

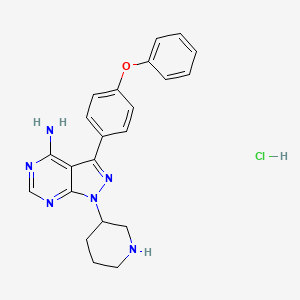

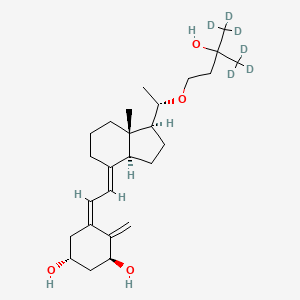

META060

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton/'s tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

Aplicaciones Científicas De Investigación

Inflammation and NF-κB Pathway

META060 demonstrates significant potential in reducing inflammation by targeting the NF-κB pathway. Desai et al. (2009) found that this compound inhibits prostaglandin E2 and nitric oxide formation, COX-2 abundance, and NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It also inhibited multiple kinases in the NF-κB signaling pathway, which is pivotal in inflammation. The study suggests this compound's potential as a safe anti-inflammatory therapeutic without affecting COX-2 enzymatic activity (Desai et al., 2009).

Obesity and Insulin Resistance

This compound has shown promise in managing obesity and insulin resistance. Vroegrijk et al. (2013) observed that this compound significantly reduced weight gain and improved glucose tolerance in a high-fat-diet fed mouse model. It increased metabolic flexibility and was comparable to rosiglitazone in its effects. This suggests this compound's potential therapeutic value for obesity and related metabolic disorders (Vroegrijk et al., 2013).

Cardiovascular Diseases

Desai et al. (2012) explored this compound's effect on atherosclerosis. They found that this compound inhibited monocyte-endothelial cell interactions and suppressed multiple biomarkers of inflammation in monocytic and endothelial cell lines. It also inhibited MMP-9 expression and activity, which are crucial in plaque destabilization in atherosclerosis. These findings indicate this compound's potential benefits in preventing or treating cardiovascular diseases by ameliorating inflammation and plaque destabilization (Desai et al., 2012).

Rheumatoid Arthritis

Konda et al. (2010) studied this compound's effect on bone and cartilage degradation in rheumatoid arthritis. This compound inhibited osteoclastogenesis and reduced interleukin-1beta-mediated markers of inflammation in human rheumatoid arthritis synovial fibroblasts. In mouse models, it reduced paw swelling in acute inflammation and decreased bone, joint, and cartilage degradation in chronic inflammation. This study underlines this compound's potential as a therapeutic agent in treating inflammatory diseases, including rheumatoid arthritis (Konda et al., 2010).

Propiedades

Apariencia |

Solid powder |

|---|---|

Sinónimos |

META-060; META060; META 060; Unknown |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)